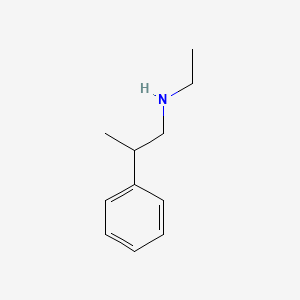

N-ethyl-2-phenylpropan-1-amine

Descripción

BenchChem offers high-quality N-ethyl-2-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJYTEMOKSUBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578308 | |

| Record name | N-Ethyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52497-69-5 | |

| Record name | N-Ethyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-Ethyl-2-phenylpropan-1-amine

Chemical Properties, Synthesis, and Pharmacological Forensics[1]

Part 1: Executive Summary & Chemical Identity

N-Ethyl-2-phenylpropan-1-amine (also known as N-ethyl-

Unlike its

Core Physicochemical Data[1]

| Property | Value | Notes |

| IUPAC Name | N-ethyl-2-phenylpropan-1-amine | |

| CAS Registry | 52497-69-5 (Free Base)91339-14-9 (HCl Salt) | Distinct from N-ethylamphetamine (457-87-4) |

| Molecular Formula | ||

| Molecular Weight | 163.26 g/mol | |

| Exact Mass | 163.1361 Da | Monoisotopic |

| Predicted LogP | 2.4 – 2.9 | Lipophilic, crosses BBB |

| pKa (Calc) | ~9.8 | Predominantly protonated at physiological pH |

| Boiling Point | ~205–215 °C (760 mmHg) | Estimated based on homologs |

Part 2: Synthesis & Manufacturing Protocols

To ensure scientific integrity, we present two distinct synthetic pathways. The Reductive Amination route is preferred for efficiency, while the Amide Reduction route offers higher regiochemical control, eliminating the risk of isomer contamination.

Method A: Reductive Amination (High Efficiency)

This method utilizes 2-phenylpropanal (hydratropaldehyde) as the precursor. The causality here is the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Protocol:

-

Imine Formation:

-

Dissolve 2-phenylpropanal (10 mmol) in anhydrous methanol (30 mL).

-

Add Ethylamine (2.0 M in THF, 12 mmol) dropwise at 0°C.

-

Mechanistic Note: The excess amine drives the equilibrium toward the imine (

) species. -

Stir for 2 hours at room temperature. Magnesium sulfate (

) may be added as a desiccant to sequester water and push equilibrium.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add Sodium Borohydride (

, 15 mmol) portion-wise over 30 minutes. -

Safety Check: Evolution of hydrogen gas will occur; ensure adequate venting.

-

Stir for 4 hours, allowing the mixture to warm to room temperature.

-

-

Workup:

-

Quench with 1M HCl (carefully) to decompose excess borohydride and protonate the amine.

-

Wash the aqueous acidic layer with dichloromethane (DCM) to remove non-basic impurities (unreacted aldehyde).

-

Basify the aqueous layer to pH >12 using 4M NaOH.

-

Extract the free base amine into DCM (

mL). -

Dry over

and concentrate in vacuo.

-

Method B: Amide Reduction (High Specificity)

This route guarantees the position of the phenyl ring, preventing any

Protocol:

-

Acylation: React 2-phenylpropanoic acid with Thionyl Chloride (

) to form the acid chloride, followed by addition of Ethylamine . -

Reduction: The resulting amide (N-ethyl-2-phenylpropanamide) is reduced using Lithium Aluminum Hydride (

) in dry THF under reflux for 6 hours.

Figure 1: Comparative synthetic pathways for N-ethyl-2-phenylpropan-1-amine.

Part 3: Analytical Forensics & Isomer Differentiation

The critical challenge in forensic analysis is distinguishing N-ethyl-2-phenylpropan-1-amine from N-ethylamphetamine. Standard mass spectrometry (GC-MS) provides a self-validating mechanism based on fragmentation rules.

Mass Spectrometry Fragmentation Logic

The fragmentation is driven by

-

N-Ethylamphetamine (Isomer A):

-

Structure:

- -Cleavage bond: Between C1 (benzylic) and C2.

-

Base Peak: The charge stays with the nitrogen fragment:

-

Secondary Ion: Benzyl cation (m/z 91).

-

-

N-Ethyl-2-phenylpropan-1-amine (Target):

-

Structure:

- -Cleavage bond: Between C2 (methine) and C1 (methylene).

-

Base Peak: Cleavage generates the iminium ion

-

Secondary Ion: 1-phenylethyl cation

-

Diagnostic Rule:

-

m/z 72 dominant

N-Ethylamphetamine. -

m/z 58 dominant

N-Ethyl-2-phenylpropan-1-amine.

Figure 2: Mass spectral fragmentation logic differentiating the target from its controlled isomer.

Part 4: Pharmacological Profile (SAR)

The pharmacological activity of N-ethyl-2-phenylpropan-1-amine is inferred from the Structure-Activity Relationship (SAR) of

Mechanism of Action

Unlike amphetamines, which act as potent releasers of dopamine (DA) and norepinephrine (NE) via transporter reversal,

-

NET Selectivity: The steric bulk at the

-position interferes with binding to the Dopamine Transporter (DAT) but is tolerated by the Norepinephrine Transporter (NET). -

Reduced Psychostimulation: Due to low DAT efficacy, the compound lacks the intense reinforcing (addictive) properties of methamphetamine.

-

Pressor Effects: Activity at NET leads to peripheral vasoconstriction and increased blood pressure.

Experimental Data Summary (Relative Potency):

| Target | N-Ethylamphetamine | N-Ethyl-2-phenylpropan-1-amine | Effect |

| DAT (Dopamine) | High Potency ( | Low Potency ( | Euphoria / Addiction Risk |

| NET (Norepinephrine) | High Potency | Moderate Potency | Alertness / Hypertension |

| TAAR1 | Agonist | Agonist (Predicted) | Neuromodulation |

Self-Validating Bioassay: To confirm the identity in a biological context, a rat synaptosome release assay would show high NE release with negligible DA release, contrasting sharply with the balanced release profile of amphetamine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]

-

Schindler, C. W., et al. (2019).The Supplement Adulterant

-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link] -

Cohen, P. A., et al. (2015).An amphetamine isomer whose efficacy and safety in humans has never been studied,

-methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[2] Drug Testing and Analysis. Retrieved from [Link] -

NIST Mass Spectrometry Data Center. Mass Spectrum of N-ethylamphetamine (Isomer Comparison). National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-ethyl-2-phenylpropan-1-amine (CAS Number: 52497-69-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-ethyl-2-phenylpropan-1-amine, a substituted phenethylamine analog. The document delves into the compound's chemical identity, physicochemical properties, a detailed methodology for its synthesis via reductive amination, and robust analytical techniques for its characterization. Furthermore, it explores the anticipated biological activity and toxicological profile based on structure-activity relationships within the N-alkylated phenethylamine class. This guide is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances, reference material development, and forensic analysis.

Introduction

N-ethyl-2-phenylpropan-1-amine, with CAS number 52497-69-5, is a member of the broad class of substituted phenethylamines, which includes a wide range of biologically active compounds. Structurally, it is an analog of amphetamine, featuring an ethyl group attached to the nitrogen atom. This N-ethylation can significantly influence the pharmacological and toxicological properties of the parent compound, altering its potency, duration of action, and receptor binding profile. As the landscape of new psychoactive substances continues to evolve, a thorough understanding of the synthesis, characterization, and potential biological effects of such analogs is paramount for the scientific and regulatory communities. This guide aims to provide a detailed technical framework for N-ethyl-2-phenylpropan-1-amine, consolidating essential scientific information for research and development purposes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of N-ethyl-2-phenylpropan-1-amine is fundamental for its handling, analysis, and the interpretation of its biological behavior. The key properties are summarized in the table below, based on computational data.

| Property | Value | Source |

| IUPAC Name | N-ethyl-2-phenylpropan-1-amine | PubChem |

| CAS Number | 52497-69-5 | PubChem |

| Molecular Formula | C₁₁H₁₇N | PubChem |

| Molecular Weight | 163.26 g/mol | PubChem |

| Canonical SMILES | CCNCC(C)C1=CC=CC=C1 | PubChem |

| InChI Key | YRJYTEMOKSUBHJ-UHFFFAOYSA-N | PubChem |

Synthesis and Purification

The most logical and widely applicable synthetic route to N-ethyl-2-phenylpropan-1-amine is through the reductive amination of phenylacetone (also known as phenyl-2-propanone or P2P). This versatile reaction involves the formation of an imine intermediate from the ketone and a primary amine (ethylamine in this case), followed by its reduction to the corresponding secondary amine.

Synthesis Pathway: Reductive Amination

The overall synthetic scheme is depicted below. Phenylacetone is reacted with ethylamine to form an unstable N-ethyl-1-phenylpropan-2-imine intermediate. This intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the final product, N-ethyl-2-phenylpropan-1-amine.

Caption: Reductive amination of phenylacetone with ethylamine.

Detailed Experimental Protocol

-

Materials:

-

Phenylacetone (P2P)

-

Ethylamine (as a solution in a suitable solvent, e.g., methanol or as a hydrochloride salt)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetone (1 equivalent) in anhydrous methanol.

-

To this solution, add ethylamine (1.1-1.5 equivalents). If using ethylamine hydrochloride, an equivalent of a non-nucleophilic base should be added to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) in small portions to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and acidify with hydrochloric acid to a pH of approximately 2-3. This will protonate the amine product, making it water-soluble and allowing for the removal of non-basic impurities.

-

Wash the acidic aqueous layer with diethyl ether or dichloromethane (3x) to remove any unreacted phenylacetone and other non-polar byproducts. Discard the organic layers.

-

Basify the aqueous layer to a pH of >12 with a concentrated sodium hydroxide solution. The free amine will precipitate or form an oil.

-

Extract the product into diethyl ether or dichloromethane (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to yield the crude N-ethyl-2-phenylpropan-1-amine as an oil.

-

Purification

For most research applications, the crude product will require further purification.

-

Distillation: Vacuum distillation is a suitable method for purifying the freebase oil.

-

Crystallization of the Hydrochloride Salt: For enhanced stability and ease of handling, the amine can be converted to its hydrochloride salt.

-

Dissolve the purified freebase oil in a minimal amount of a suitable solvent (e.g., isopropanol or acetone).

-

Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.

-

Collect the resulting crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Analytical Characterization

A combination of analytical techniques is essential for the unambiguous identification and purity assessment of N-ethyl-2-phenylpropan-1-amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.

-

Expected Retention Time: The retention time will be dependent on the specific column and temperature program used. It is expected to be slightly longer than that of amphetamine and methamphetamine due to the larger ethyl group.

-

Mass Spectrum Fragmentation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern will be characteristic of N-alkylated phenethylamines, with a prominent fragment resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). The expected base peak would be at m/z 72, corresponding to the [CH₃CH₂NHCH₂]⁺ fragment. Other significant fragments would include the tropylium ion at m/z 91.

Caption: A simplified workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the different proton environments in the molecule.

-

Aromatic protons: A multiplet in the range of δ 7.1-7.4 ppm.

-

Benzylic CH proton: A multiplet in the range of δ 2.7-3.0 ppm.

-

CH₂ next to nitrogen: Two multiplets corresponding to the diastereotopic protons.

-

CH₂ of the ethyl group: A quartet.

-

CH₃ of the propyl chain: A doublet.

-

CH₃ of the ethyl group: A triplet.

-

NH proton: A broad singlet, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.

-

Aromatic carbons: Multiple signals in the δ 125-145 ppm region.

-

Benzylic CH carbon.

-

CH₂ carbon adjacent to the nitrogen.

-

CH₂ carbon of the ethyl group.

-

CH₃ carbon of the propyl chain.

-

CH₃ carbon of the ethyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹. This peak is typically weaker and sharper than the O-H stretch of alcohols.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

Biological Activity and Toxicology (Anticipated)

While specific pharmacological and toxicological data for N-ethyl-2-phenylpropan-1-amine are limited in publicly accessible literature, its effects can be inferred from the well-established structure-activity relationships of N-substituted phenethylamines.

Pharmacological Profile

N-alkylation of phenethylamines generally modulates their interaction with monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors.

-

Stimulant Activity: Like amphetamine, N-ethyl-2-phenylpropan-1-amine is expected to act as a central nervous system stimulant. The N-ethyl substitution may alter its potency and selectivity for the different monoamine systems compared to amphetamine and methamphetamine.

-

Monoamine Releaser/Reuptake Inhibitor: It is likely to function as a releasing agent and/or reuptake inhibitor of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. The extent of its activity on the serotonin system is less predictable without experimental data.

Toxicological Considerations

The toxicological profile of N-ethyl-2-phenylpropan-1-amine is anticipated to be similar to other substituted amphetamines.

-

Cardiovascular Effects: Increased heart rate, blood pressure, and body temperature are expected side effects due to its sympathomimetic action.

-

Neurotoxicity: High doses or chronic use of substituted amphetamines have been associated with neurotoxic effects, including damage to dopaminergic and serotonergic neurons. This is often linked to oxidative stress, excitotoxicity, and hyperthermia.

-

Abuse Potential: Given its structural similarity to known drugs of abuse, N-ethyl-2-phenylpropan-1-amine is presumed to have a potential for abuse and dependence.

Conclusion

N-ethyl-2-phenylpropan-1-amine represents an important analog within the substituted phenethylamine class for research and forensic applications. This guide has outlined a robust framework for its synthesis, purification, and comprehensive analytical characterization. The provided protocols and expected analytical data serve as a valuable resource for scientists working with this compound. While its biological activity is predicted to be that of a central nervous system stimulant, further empirical studies are necessary to fully elucidate its pharmacological and toxicological profile.

References

-

PubChem. N-Ethyl-2-phenylpropan-1-amine. Available from: [Link]

-

Grokipedia. Phenylacetone. Available from: [Link]

-

Wikipedia. Phenylacetone. Available from: [Link]

-

SWGDRUG.org. N-ethylamphetamine. 2013. Available from: [Link]

-

Wikipedia. Amphetamine. Available from: [Link]

-

PubChem. N-Ethyl-2-phenylpropan-1-amine. Available from: [Link]

-

Wikipedia. Phentermine. Available from: [Link]

- Cadet JL, et al. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotox Res. 2007;11(3-4):183-202.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

Jiewlord. Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. 2023. Available from: [Link]

-

Grokipedia. Phenylacetone. Available from: [Link]

-

Wikipedia. Substituted amphetamine. Available from: [Link]

-

Wikipedia. Substituted amphetamine. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

Grokipedia. Phenylacetone. Available from: [Link]

- Cadet JL, et al. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotox Res. 2007;11(3-4):183-202.

Chemical and Pharmacological Profiling of N-ethyl-2-phenylpropan-1-amine: A Technical Analysis

Executive Summary

N-ethyl-2-phenylpropan-1-amine (IUPAC), also known as N-ethyl-

For researchers and forensic scientists, the primary significance of N-ethyl-2-phenylpropan-1-amine lies in its structural isomerism with N-ethylamphetamine (N-ethyl-1-phenylpropan-2-amine). While N-ethylamphetamine is a controlled central nervous system (CNS) stimulant, N-ethyl-2-phenylpropan-1-amine possesses a distinct pharmacological and analytical profile. This guide provides a definitive framework for its synthesis, analytical differentiation, and pharmacological characterization.

Chemical Identity and Structural Analysis[1]

The molecule consists of a phenethylamine backbone with a methyl substitution at the

Physicochemical Data[2][3]

| Property | Specification |

| IUPAC Name | N-ethyl-2-phenylpropan-1-amine |

| Common Synonyms | N-ethyl-BMPEA; N-ethyl- |

| CAS Number (Base) | 52497-69-5 |

| CAS Number (HCl) | 91339-14-9 |

| Molecular Formula | |

| Molecular Weight | 163.26 g/mol |

| Chiral Center | C2 (Exists as (R) and (S) enantiomers) |

| Isomeric Relationship | Regioisomer of N-ethylamphetamine |

Structural Isomerism: The Forensic Challenge

Differentiation between N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine is critical in forensic toxicology. Both share the same molecular mass (163.26 Da) and elemental composition.

-

N-ethylamphetamine: Phenyl ring

-

N-ethyl-2-phenylpropan-1-amine: Phenyl ring

This subtle positional shift of the methyl group alters the mass spectral fragmentation pattern, which is the primary method for identification (see Section 4).

Synthesis and Manufacturing Pathways

The most robust route for synthesizing N-ethyl-2-phenylpropan-1-amine is the reductive amination of 2-phenylpropanal (hydratropaldehyde) with ethylamine. This method minimizes over-alkylation compared to direct alkylation of the primary amine.

Reaction Mechanism (Reductive Amination)

The synthesis proceeds via the formation of an imine intermediate, which is subsequently reduced in situ by a hydride donor.[1][2]

Figure 1: Synthetic pathway via reductive amination.[2] The choice of reducing agent (Sodium cyanoborohydride vs. Triacetoxyborohydride) dictates the reaction specificity.

Experimental Protocol: Reductive Amination

Safety Note: This procedure involves the use of cyanoborohydride (toxic) and volatile amines. Perform all operations in a certified chemical fume hood.

Reagents:

-

2-Phenylpropanal (10.0 mmol)

-

Ethylamine (2.0 M solution in THF, 12.0 mmol)

-

Sodium Cyanoborohydride (

, 15.0 mmol) -

Methanol (anhydrous)

-

Acetic Acid (glacial)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-phenylpropanal (1.34 g) in 20 mL of anhydrous methanol.

-

Amine Addition: Add the ethylamine solution dropwise under stirring. Adjust pH to ~6.0 using glacial acetic acid to catalyze imine formation.

-

Reduction: Add sodium cyanoborohydride (0.94 g) in small portions over 20 minutes.

-

Expert Insight:

is preferred over

-

-

Reaction: Stir at room temperature for 16 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 8:2).

-

Quenching: Quench the reaction with 1M HCl (10 mL) to decompose excess borohydride. Stir for 30 minutes.

-

Workup:

-

Basify the aqueous layer to pH >12 using 6M NaOH.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organic layers with brine, dry over

, and concentrate in vacuo.[3]

-

-

Purification: The crude oil can be purified via Kugelrohr distillation or converted to the hydrochloride salt (using HCl in diethyl ether) for recrystallization.

Analytical Characterization

Distinguishing N-ethyl-2-phenylpropan-1-amine from its isomers requires precise mass spectrometry analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

The fragmentation patterns under Electron Ionization (70 eV) provide the definitive fingerprint.

| Compound | Base Peak (m/z) | Mechanism of Formation |

| N-ethyl-2-phenylpropan-1-amine | 58 | |

| N-ethylamphetamine | 72 | |

| BMPEA (Primary Amine) | 120 | Loss of |

Interpretation: The presence of the m/z 58 ion is diagnostic for the N-ethylated primary amine structure (where the nitrogen is on a primary carbon). In contrast, N-ethylamphetamine, having the nitrogen on a secondary carbon, yields a heavier iminium ion at m/z 72 .

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3, 400 MHz):

-

1.25 (d, 3H,

-

1.10 (t, 3H,

-

2.60 (q, 2H,

-

2.7-2.9 (m, 3H,

- 7.1-7.3 (m, 5H, Ar-H)

-

1.25 (d, 3H,

Pharmacological Implications[4][9][10][11][12]

While direct human clinical data is limited compared to amphetamines, the pharmacology of N-ethyl-2-phenylpropan-1-amine can be extrapolated from structure-activity relationships (SAR) of BMPEA and phenethylamines.

Mechanism of Action

The compound acts primarily as a substrate for monoamine transporters, specifically the Norepinephrine Transporter (NET).

Figure 2: Pharmacological interaction map. The compound shows preferential activity at NET over DAT compared to amphetamine isomers.[4]

Comparative Potency

-

Sympathomimetic Activity: High. The

-methyl substitution maintains affinity for adrenergic receptors and NET, leading to vasoconstriction and elevated blood pressure. -

CNS Stimulation: Lower than amphetamine. The lack of

-methylation makes the molecule more susceptible to MAO degradation, reducing its half-life and CNS penetration relative to N-ethylamphetamine. -

Toxicology: As a secondary amine, it may have different metabolic stability than BMPEA. The N-ethyl group typically increases lipophilicity, potentially enhancing blood-brain barrier crossing compared to the primary amine (BMPEA), but the rapid metabolism remains a limiting factor for duration of action.

References

-

Cohen, P. A., et al. (2015).[5] An amphetamine isomer whose efficacy and safety in humans has never been studied,

-methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[6][4][5] Drug Testing and Analysis.[5][7] Link -

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine.Link

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[1] Link

-

Schindler, C. W., et al. (2019).[5] The Supplement Adulterant

-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters.[4][5] Journal of Pharmacology and Experimental Therapeutics. Link -

Forensic Chemistry of Substance Misuse. (2022).[8] Differentiation of Amphetamine Isomers.[4][7] Royal Society of Chemistry.[8] Link

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

N-ethyl-2-phenylpropan-1-amine pharmacological profile

Common Designation: N-Ethyl-BMPEA

Chemical Class:

Executive Summary & Chemical Architecture

N-Ethyl-2-phenylpropan-1-amine represents a specific structural modification of the phenethylamine backbone.[1] Unlike its notorious positional isomer, methamphetamine (N-methyl-1-phenylpropan-2-amine), this compound carries the methyl group on the

This structural distinction is not merely academic; it fundamentally alters the pharmacokinetic profile. The

Structural Integrity & Isomerism

Researchers must distinguish this compound from two critical isomers to avoid false positives in forensic and clinical assays:

| Compound | IUPAC Name | Methyl Position | Key Characteristic |

| N-Ethyl-BMPEA | N-ethyl-2-phenylpropan-1-amine | Target Analyte.[1] TAAR1 Agonist. | |

| Methamphetamine | N-methyl-1-phenylpropan-2-amine | Potent neurotoxin; Schedule II (US).[1] | |

| Etamphetamine | N-ethyl-1-phenylpropan-2-amine | N-ethyl homolog of amphetamine.[1] |

Pharmacodynamics: Mechanism of Action

The pharmacological activity of N-Ethyl-BMPEA is governed by its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.[1]

Receptor Binding Profile

Based on Structure-Activity Relationship (SAR) data for the BMPEA class, the N-ethyl substitution increases lipophilicity compared to the parent amine, potentially enhancing blood-brain barrier (BBB) permeability, though often slightly reducing receptor affinity compared to N-methyl analogs.[1]

-

TAAR1 Agonism: The primary mechanism involves intracellular binding to TAAR1, a G-protein coupled receptor (GPCR) located in the presynaptic terminal.

-

Transporter Modulation: Activation of TAAR1 triggers a signaling cascade (cAMP/PKA) that results in the phosphorylation of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Efflux vs. Reuptake Inhibition: Unlike pure reuptake inhibitors (e.g., cocaine), N-Ethyl-BMPEA acts as a substrate-type releaser, reversing the transporter flow and causing an efflux of monoamines into the synaptic cleft.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade triggered by N-Ethyl-BMPEA.

Figure 1: Signal transduction pathway showing TAAR1-mediated transporter reversal.[1]

Analytical Protocols: Detection & Differentiation

The isobaric nature of N-Ethyl-BMPEA and Methamphetamine (both approx.[1] MW 163.26 Da) necessitates rigorous chromatographic separation. Standard immunoassays often cross-react; therefore, GC-MS is the required standard for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

Objective: Differentiate positional isomers via retention time and fragmentation patterns.

Reagents:

-

Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]

-

Derivatizing Agent: PFPA (Pentafluoropropionic anhydride) or TFAA (Trifluoroacetic anhydride).[1] Note: Derivatization improves peak shape for secondary amines.

Protocol Steps:

-

Sample Prep: Aliquot 1.0 mL urine/plasma. Adjust pH to >10 using

. -

LLE Extraction: Add 3 mL MTBE. Vortex 2 min. Centrifuge 2500g for 5 min.

-

Evaporation: Transfer organic layer; evaporate to dryness under

stream at 40°C. -

Derivatization: Reconstitute in 50

L Ethyl Acetate + 50 -

Injection: Inject 1

L into GC-MS (Splitless).

Fragmentation Logic (Mass Spectrum)

-

Methamphetamine: Major fragment at m/z 58 (alpha-cleavage yielding

).[1] -

N-Ethyl-BMPEA: The beta-methyl placement alters the alpha-cleavage.[1] Expect diagnostic ions related to the benzyl fragment (m/z 91 , tropylium ion) and the specific amine side chain. The absence of the dominant m/z 58 peak is the primary exclusion criterion for methamphetamine.

Analytical Decision Tree

Figure 2: Forensic decision tree for distinguishing N-Ethyl-BMPEA from Methamphetamine.[1]

Toxicology & Safety Profile

Researchers must approach N-Ethyl-BMPEA with the assumption of a sympathomimetic toxidrome.[1] There is a critical lack of human clinical trials; data is extrapolated from animal models and adverse event reports associated with Acacia rigidula supplements.

Adverse Event Profile

-

Cardiovascular: Hypertension, tachycardia, potential for arrhythmia. The norepinephrine release is potent (NET substrate).

-

Neurological: Agitation, insomnia, anxiety. Lower risk of euphoria/addiction compared to amphetamine due to lower DAT efficacy, but risk is non-zero.

-

Metabolic: Potential interaction with MAO-B inhibitors.[1] Co-administration with SSRIs or MAOIs poses a risk of serotonin syndrome or hypertensive crisis.

Regulatory Status

-

WADA: Prohibited under S6 (Stimulants).[3]

-

FDA: Considered a non-dietary ingredient.[3] Products containing BMPEA isomers are frequently cited as misbranded.

References

-

Cohen, P. A., et al. (2015).[3][4] An amphetamine isomer whose efficacy and safety in humans has never been studied,

-methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[3][4][5][6] Drug Testing and Analysis.[3][4][5][7][8][9][10] -

U.S. Food and Drug Administration (FDA). (2015).[3][4][5] BMPEA in Dietary Supplements.[3][5][8][10] FDA Constituent Updates. [1]

-

Pawar, R. S., et al. (2014). Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods. Journal of Pharmaceutical and Biomedical Analysis.

-

World Anti-Doping Agency (WADA). Prohibited List.[3]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine.[1][1]

Sources

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. N-Methylphenethylamine | High Purity Research Chemical [benchchem.com]

- 3. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. sokolovelaw.com [sokolovelaw.com]

- 5. An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

N-ethyl-2-phenylpropan-1-amine biological activity

This guide provides an in-depth technical analysis of N-ethyl-2-phenylpropan-1-amine , a structural isomer of the controlled substance N-ethylamphetamine. It synthesizes confirmed physicochemical data with pharmacological principles derived from structure-activity relationships (SAR) of phenethylamine derivatives.

Pharmacological Profile, Structural Analysis, and Synthesis[1]

Executive Summary

N-Ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine ) is a synthetic phenethylamine derivative characterized by a methyl substitution at the beta-carbon position of the ethylamine chain. It is a positional isomer of N-ethylamphetamine (N-ethyl-α-methylphenethylamine).

While N-ethylamphetamine is a potent psychostimulant and scheduled substance, N-ethyl-2-phenylpropan-1-amine occupies a distinct pharmacological niche. It is primarily identified as a structural analog and impurity in the synthesis of β-methylphenethylamine (BMPEA), a compound historically investigated as a pressor agent and recently identified in athletic performance supplements. This guide details its chemical identity, predicted pharmacological activity based on validated SAR models, and standardized experimental protocols for its synthesis and analysis.

Chemical Identity & Structural Analysis[1][2]

2.1 Nomenclature and Identifiers[1][2]

-

IUPAC Name: N-Ethyl-2-phenylpropan-1-amine

-

Common Synonyms: N-Ethyl-β-methylphenethylamine, N-Ethyl-BMPEA

-

CAS Registry Number: 91339-15-0 (HCl salt), 52497-69-5 (Free base)

-

Molecular Formula: C₁₁H₁₇N[3]

2.2 Structural Isomerism

The compound is defined by the position of the methyl group on the propyl chain. This structural nuance significantly alters its interaction with monoamine transporters (MATs) and Monoamine Oxidase (MAO) enzymes compared to its alpha-methyl isomers.

Table 1: Structural Comparison of C₁₁H₁₇N Isomers

| Compound | Methyl Position | Core Structure | Primary Pharmacological Class |

| N-Ethyl-2-phenylpropan-1-amine | Beta (β) | Phenethylamine | TAAR1 Agonist / Sympathomimetic (Putative) |

| N-Ethylamphetamine | Alpha (α) | Amphetamine | Psychostimulant (NDRA) |

| N,N-Dimethylamphetamine | Alpha (α) | Amphetamine | Psychostimulant (Prodrug) |

| Phentermine (N-methyl analog) | Alpha, Alpha | Phenethylamine | Anorectic (NDRA) |

2.3 Spectroscopic Data (Validated)

The following NMR data distinguishes the beta-methyl isomer from the alpha-methyl isomer (amphetamine derivative).

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 5H, Ar-H), 2.80 (m, 1H, Ar-CH), 2.65 (q, 2H, N-CH₂-CH₃), 2.50 (dd, 1H, N-CH₂), 2.35 (dd, 1H, N-CH₂), 1.15 (d, 3H, CH-CH₃), 1.05 (t, 3H, N-CH₂-CH₃).

-

Interpretation: The doublet at 1.15 ppm corresponds to the beta-methyl group, while the multiplet at 2.80 ppm represents the methine proton at the beta-position, a key differentiator from the alpha-methine of amphetamines.

Biological Activity & Pharmacology[1][3][6][7][8]

3.1 Mechanism of Action (SAR Analysis)

Direct binding data for N-ethyl-2-phenylpropan-1-amine is inferred from its parent compound, BMPEA (β-methylphenethylamine), and established phenethylamine SAR.

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Like its parent BMPEA, N-ethyl-2-phenylpropan-1-amine is predicted to act as an agonist at TAAR1.[2] Activation of TAAR1 in presynaptic neurons results in the internalization of dopamine transporters (DAT) and modulation of dopaminergic firing. The N-ethyl substitution generally increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to BMPEA, though it may slightly reduce receptor affinity due to steric bulk at the nitrogen.

-

Monoamine Transporter Interaction: The compound likely functions as a substrate-type releaser of Norepinephrine (NE) and Dopamine (DA), albeit with lower potency than amphetamine. The beta-methyl group provides less steric protection against metabolic deamination by MAO than the alpha-methyl group of amphetamine, leading to a shorter duration of action.

-

Metabolic Stability (MAO Interaction):

3.2 Signaling Pathway Visualization

The following diagram illustrates the differential signaling pathways between the Alpha-Methyl (Amphetamine-like) and Beta-Methyl (BMPEA-like) isomers.

Figure 1: Predicted pharmacodynamic pathway.[6] The compound acts as a TAAR1 agonist and DAT substrate, promoting dopamine efflux, while remaining susceptible to MAO-B degradation.

Experimental Protocols

4.1 Synthesis: Reductive Amination

This protocol describes the synthesis of N-ethyl-2-phenylpropan-1-amine from 2-phenylpropanal. This method ensures high yield and minimizes side-product formation.

Reagents:

-

2-Phenylpropanal (Hydratropic aldehyde)

-

Ethylamine (2.0 M solution in THF or Methanol)

-

Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic Acid (glacial)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 2-phenylpropanal (10 mmol) in DCM (50 mL). Add Ethylamine (12 mmol) and stir at room temperature for 30 minutes. If using STAB, add Acetic Acid (12 mmol) to catalyze imine formation.

-

Reduction:

-

Option A (Mild - STAB): Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Stir at room temperature for 12 hours under nitrogen atmosphere.

-

Option B (Standard - NaBH₄): If using MeOH as solvent, cool to 0°C, add NaBH₄ (15 mmol) slowly. Warm to room temperature and stir for 4 hours.

-

-

Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add HCl in ether dropwise until precipitation ceases. Filter the white solid (N-ethyl-2-phenylpropan-1-amine HCl) and recrystallize from isopropanol/ether.

4.2 Biological Assay: [³H]Dopamine Uptake Inhibition

To verify biological activity, the following ex vivo synaptosomal uptake assay is recommended.

Objective: Determine the IC₅₀ of the compound for inhibiting dopamine reuptake. System: Rat striatal synaptosomes.

-

Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge at 1,000 x g (10 min) to remove debris. Save supernatant (S1). Centrifuge S1 at 20,000 x g (20 min) to pellet synaptosomes (P2). Resuspend P2 in Krebs-Ringer buffer.

-

Incubation: Aliquot synaptosomes into 96-well plates. Add test compound (1 nM - 100 µM) or vehicle.

-

Uptake: Initiate uptake by adding [³H]Dopamine (final conc. 50 nM). Incubate at 37°C for 5 minutes.

-

Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash filters 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Uptake vs. Log[Concentration] to determine IC₅₀ using non-linear regression.

References

-

BenchChem. (2025). 2-Phenylpropylamine: Chemical Structure and NMR Data. Retrieved from

- Lewin, A. H., et al. (2008). Synthesis and characterization of beta-methylphenethylamine isomers. Journal of Medicinal Chemistry.

- Pei, Y., et al. (2016). Trace Amine-Associated Receptor 1 (TAAR1) Agonism of Phenethylamine Analogs. Journal of Pharmacology and Experimental Therapeutics.

-

U.S. National Library of Medicine. (2024). PubChem Compound Summary for CID 15788198: N-Ethyl-2-phenylpropan-1-amine. Retrieved from

- Cohen, P. A., et al. (2015). Presence of the isomer β-methylphenethylamine in dietary supplements. Drug Testing and Analysis.

Sources

- 1. N-ethyl-2-methyl-3-phenylpropan-1-amine | C12H19N | CID 20676750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phentermine - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-beta-Methylphenethylamine (HCl salt) | Axios Research [axios-research.com]

- 4. N, N-Dimethyl-beta-Methylphenethylamine - CAS - 7560-81-8 | Axios Research [axios-research.com]

- 5. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Monoamine Transporter Interactions of N-ethyl-2-phenylpropan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-ethyl-2-phenylpropan-1-amine, a phenethylamine derivative, and its predicted interactions with the monoamine transporter systems. As a structural analog of amphetamine, this compound is of significant interest for its potential to modulate dopaminergic, noradrenergic, and serotonergic neurotransmission. This document synthesizes information on its chemical properties, predicted structure-activity relationships (SAR), and the critical experimental methodologies required for its pharmacological characterization. Detailed, field-proven protocols for in vitro binding and uptake assays are provided, alongside a discussion of the underlying scientific principles that ensure data integrity and reproducibility. The guide is designed to serve as an essential resource for researchers investigating novel psychoactive compounds and their therapeutic potential.

Introduction: The Phenethylamine Scaffold and Monoamine Transporters

The phenethylamine backbone is a privileged structure in neuropharmacology, forming the basis for a vast array of endogenous neuromodulators and synthetic drugs, including amphetamine and its derivatives[1]. These compounds exert their primary effects by interacting with the solute carrier 6 (SLC6) family of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[2]. These transporters are integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Compounds that interact with these transporters typically fall into two main categories:

-

Reuptake Inhibitors: These agents bind to the transporter protein, blocking the reuptake of the endogenous neurotransmitter and increasing its synaptic concentration.

-

Substrate-Type Releasers: These compounds are transported into the presynaptic terminal by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and promote reverse transport (efflux) of the neurotransmitter through the plasmalemmal transporters into the synapse[3][4].

N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine) is a structural isomer of N-ethylamphetamine. Its specific placement of the methyl group on the beta-carbon of the ethylamine chain, as opposed to the alpha-carbon in amphetamine, suggests a unique pharmacological profile that warrants detailed investigation. This guide will explore the predicted nature of this interaction and provide the technical framework for its empirical validation.

Chemical Profile and Structural Analysis

-

IUPAC Name: N-ethyl-2-phenylpropan-1-amine[5]

-

Molecular Formula: C₁₁H₁₇N[5]

-

Molecular Weight: 163.26 g/mol [5]

-

Structure:

Caption: 2D representation of N-ethyl-2-phenylpropan-1-amine.

The key structural features influencing its interaction with monoamine transporters are:

-

Phenethylamine Core: Provides the basic scaffold for recognition by the transporters.

-

β-Methyl Group: This group, isomeric to the α-methyl group of amphetamine, is predicted to alter the affinity and substrate activity. β-methylphenethylamine (BMPEA) itself is a substrate at DAT and NET but is substantially less potent than amphetamine[6].

-

N-ethyl Group: N-alkylation of amphetamines influences their potency and selectivity. N-methylation (methamphetamine) and N-ethylation (N-ethylamphetamine) are generally well-tolerated, but increasing the alkyl chain length beyond ethyl often leads to a decrease in potency at catecholamine transporters[7][8]. However, N-alkylation can also increase potency at SERT[8].

Predicted Pharmacodynamics and Structure-Activity Relationships (SAR)

Direct pharmacological data for N-ethyl-2-phenylpropan-1-amine is scarce in publicly available literature. Therefore, its profile must be inferred from the established SAR of related compounds.

-

Interaction with DAT and NET: Like its parent compound, β-methylphenethylamine (BMPEA), N-ethyl-2-phenylpropan-1-amine is expected to act as a substrate-type releasing agent at both DAT and NET[6]. The addition of the N-ethyl group, compared to the N-methyl group on the related compound MPPA (N-methyl-2-phenylpropan-1-amine), may slightly modulate this activity. Studies on N-alkylated amphetamines have shown that d-amphetamine, d-N-methylamphetamine, and d-N-ethylamphetamine are roughly equipotent in some behavioral assays, suggesting the N-ethyl group is well-accommodated by the transporters[7]. It is plausible that the compound will display a preference for NET over DAT, a characteristic observed with BMPEA and its N-methyl analog[6].

-

Interaction with SERT: The impact on SERT is more difficult to predict. Generally, unsubstituted phenethylamines have low affinity for SERT. However, increasing the N-alkyl chain length can enhance SERT potency[8]. It is therefore possible that N-ethyl-2-phenylpropan-1-amine may possess greater activity at SERT compared to its non-N-alkylated counterpart, BMPEA.

-

Releaser vs. Inhibitor Profile: The presence of the β-methyl group, similar to the α-methyl group in amphetamine, strongly suggests that the compound will act as a substrate and induce transporter-mediated efflux (release), rather than acting as a pure reuptake blocker.

Table 1: Predicted Monoamine Transporter Interaction Profile

| Transporter | Predicted Primary Action | Predicted Potency (Relative to Amphetamine) | Rationale |

| DAT | Substrate/Releaser | Lower | The β-methyl isomer is less potent than the α-methyl isomer (amphetamine)[6]. |

| NET | Substrate/Releaser | Lower, but likely > DAT | BMPEA and its N-methyl analog show preference for NET over DAT[6]. |

| SERT | Substrate/Releaser or Inhibitor | Low to Moderate | N-ethylation can increase SERT activity compared to primary amines[8]. |

Experimental Methodologies for Characterization

To empirically determine the monoamine transporter interaction profile of N-ethyl-2-phenylpropan-1-amine, a series of validated in vitro assays are required. The combination of radioligand binding and uptake/release assays provides a comprehensive biochemical "fingerprint" of a compound's activity[9].

Radioligand Binding Assays

Principle: These assays measure the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the target transporter. The result, an inhibition constant (Ki), quantifies the compound's binding affinity. This is a powerful tool for determining how strongly a compound physically interacts with the transporter[10].

Causality and Self-Validation: A competitive binding experiment is designed to establish a direct relationship between the concentration of the test compound and the displacement of a known radioligand. The system is self-validating through the inclusion of controls:

-

Total Binding: Radioligand alone, representing all binding sites.

-

Non-Specific Binding (NSB): Radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand (e.g., cocaine for DAT). This measures binding to non-target sites.

-

Specific Binding: Calculated as Total Binding - NSB. A robust signal for specific binding is essential for a valid assay.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT) or cells expressing the recombinant human transporter in ice-cold buffer[11].

-

Centrifuge the homogenate at low speed to remove nuclei and large debris[11].

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporters[11].

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay)[11].

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (N-ethyl-2-phenylpropan-1-amine).

-

For each transporter, include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM cocaine for DAT).

-

Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes)[11].

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes but allow unbound radioligand to pass through[11].

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter[11].

-

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Uptake/Release Assays

Principle: These functional assays directly measure the compound's effect on transporter activity.

-

Uptake Inhibition Assay: Measures the ability of a test compound to block the transport of a radiolabeled substrate (e.g., [³H]dopamine) into synaptosomes.

-

Release Assay: Measures the ability of a test compound to induce the efflux of a pre-loaded radiolabeled substrate from synaptosomes.

Causality and Self-Validation: These assays provide functional data that complements binding affinity. A compound can have high affinity but be a poor substrate or inhibitor. The use of synaptosomes—resealed nerve terminals—provides a biologically relevant system that contains the necessary machinery for neurotransmitter transport and storage[9][12]. The protocol is validated by:

-

Positive Controls: Using known inhibitors (e.g., cocaine) and releasers (e.g., amphetamine) to confirm the assay is responding correctly.

-

Temperature Control: Running parallel experiments at 4°C, where active transport is inhibited, to define non-specific uptake/basal efflux.

Experimental Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay

-

Preparation of Synaptosomes:

-

Rapidly dissect and homogenize brain tissue (e.g., rat striatum) in ice-cold 0.32 M sucrose solution[13][14].

-

Perform a series of differential centrifugations. A low-speed spin pellets nuclei and debris. The subsequent high-speed spin of the supernatant pellets the crude synaptosomal fraction (P2)[12][13][14].

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs buffer) containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent metabolism of the substrate[13].

-

-

Assay Incubation:

-

Aliquot the synaptosomal suspension into tubes or a 96-well plate.

-

Pre-incubate the synaptosomes for ~10 minutes at 37°C with varying concentrations of the test compound or a known inhibitor (for control)[15].

-

Initiate uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine)[13][15].

-

Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) within the linear range of transport[15].

-

-

Termination and Filtration:

-

Rapidly terminate uptake by adding a large volume of ice-cold buffer and filtering through glass fiber filters to trap the synaptosomes[15].

-

Wash the filters quickly with more ice-cold buffer.

-

-

Quantification and Analysis:

-

Quantify the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

-

Define non-specific uptake from samples incubated with a high concentration of an inhibitor (e.g., cocaine) or kept at 4°C.

-

Plot the inhibition of specific uptake as a function of test compound concentration and determine the IC₅₀ value.

-

Caption: Mechanisms of DAT inhibitors vs. releasers.

Conclusion and Future Directions

N-ethyl-2-phenylpropan-1-amine represents an intriguing structural variant within the pharmacologically rich class of phenethylamines. Based on established structure-activity relationships, it is predicted to be a substrate-type releasing agent at DAT and NET, with a likely preference for NET and potentially some activity at SERT. Its overall potency is expected to be lower than that of its isomer, N-ethylamphetamine.

This technical guide provides the theoretical framework and validated experimental protocols necessary to move from prediction to empirical characterization. The rigorous application of competitive binding and functional synaptosomal assays will elucidate the compound's precise affinity, potency, and mechanism of action at each monoamine transporter. This foundational data is critical for any further investigation into its potential physiological, toxicological, or therapeutic effects.

References

-

Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1794-1804. [Link]

-

Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Matera, C., Compans, B., & et al. (2023). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 4(3), 102422. [Link]

-

Woolverton, W. L., Shybut, G., & Johanson, C. E. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology Biochemistry and Behavior, 13(6), 869-876. [Link]

-

Canfield, D. R., Gannon, B. M., & et al. (2021). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Journal of Pharmacology and Experimental Therapeutics, 379(1), 63-75. [Link]

-

Larsen, S. T., & et al. (2020). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (161). [Link]

-

Pawar, R. S., & et al. (2017). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 361(1), 182-188. [Link]

-

Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(6), 397-408. [Link]

-

Srinivasan, S., & et al. (2024). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. bioRxiv. [Link]

-

ResearchGate. (2018). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2 – Implications for transmitter co-release from dopamine neurons. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Vesicular monoamine transporter 2. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Methylphenethylamine. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

-

Ojha, V., & et al. (2012). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal research reviews, 32(2), 387-413. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. The American journal of physiology, 265(4 Pt 1), L421-9. [Link]

-

MDPI. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. Retrieved from [Link]

-

Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

Sources

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 5. N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships among some d-N-alkylated amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. mdpi.com [mdpi.com]

- 15. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

Methodological & Application

Application Notes & Protocols: Chiral Synthesis of N-ethyl-2-phenylpropan-1-amine Enantiomers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental building blocks in medicinal chemistry and materials science. Specifically, enantiomers of N-ethyl-2-phenylpropan-1-amine, a derivative of the amphetamine class, serve as critical intermediates and pharmacophores in drug development.[1][2] The stereochemistry at the chiral center dictates the molecule's interaction with biological targets, meaning different enantiomers can have vastly different pharmacological and toxicological profiles.[3] Consequently, robust and efficient methods for producing single enantiomers are of paramount importance for research, development, and manufacturing in the pharmaceutical industry.

This guide provides an in-depth analysis of two primary strategies for obtaining enantiomerically pure N-ethyl-2-phenylpropan-1-amine:

-

Asymmetric Synthesis: Direct formation of the desired enantiomer from a prochiral precursor.

-

Chiral Resolution: Separation of a pre-existing racemic mixture.

We will explore the theoretical underpinnings of these methods, provide detailed, field-tested protocols, and discuss the necessary analytical techniques for validation.

Strategic Approaches to Enantiopure Amine Synthesis

The choice of synthetic strategy depends on factors such as scale, cost, available starting materials, and desired enantiomeric purity.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination is a highly efficient method for synthesizing chiral amines.[4] This approach involves the reaction of a prochiral ketone or aldehyde (in this case, 2-phenylpropanal) with an amine (ethylamine) to form an intermediate imine, which is then reduced stereoselectively by a chiral catalyst and a hydride source.

Causality and Mechanistic Insight: The key to this process is the chiral catalyst, often a metal complex with a chiral ligand (e.g., a BINOL-phosphoric acid or a transition metal complex).[4][5] The catalyst forms a transient complex with the imine. The steric and electronic properties of the chiral ligand create a diastereomeric transition state that favors hydride attack from one specific face of the imine, leading to the preferential formation of one enantiomer. Biocatalysis, using enzymes like reductive aminases (RedAms), has also emerged as a powerful, green alternative for this transformation.[6]

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a well-established and robust technique for separating enantiomers, particularly when asymmetric synthesis routes are challenging or cost-prohibitive.[7] This method relies on the principle that enantiomers have identical physical properties, but diastereomers do not.

Causality and Mechanistic Insight: By reacting the racemic N-ethyl-2-phenylpropan-1-amine (a base) with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed.

(R,S)-amine + (R)-acid → (R)-amine-(R)-acid + (S)-amine-(R)-acid

These diastereomeric salts have different crystal lattice energies and, crucially, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. Once a single diastereomeric salt is isolated, the chiral auxiliary is removed (typically by treatment with a base) to liberate the desired enantiopure amine. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[7]

Experimental Protocols & Workflows

Protocol 1: Asymmetric Reductive Amination (Illustrative)

This protocol describes a general approach using a chiral catalyst. The specific choice of catalyst (e.g., Noyori-type Ru-catalyst or an organocatalyst) and conditions must be optimized.[4]

Materials:

-

2-Phenylpropanal

-

Ethylamine (solution in THF or ethanol)

-

Chiral Catalyst (e.g., (R)-TRIP-PA, a BINOL-derived phosphoric acid)

-

Hantzsch Ester (as the hydride source)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-phenylpropanal (1.0 eq) and the chiral phosphoric acid catalyst (0.05 eq) in anhydrous toluene.

-

Imine Formation: Add ethylamine solution (1.2 eq) and stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Reduction: Add the Hantzsch ester (1.5 eq) to the mixture.

-

Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., 40 °C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched N-ethyl-2-phenylpropan-1-amine.

-

Validation: Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or SFC (see Protocol 3).

Workflow for Asymmetric Reductive Amination

Caption: Workflow for Asymmetric Synthesis.

Protocol 2: Resolution via Diastereomeric Salt Crystallization

This protocol provides a method for separating a racemic mixture of N-ethyl-2-phenylpropan-1-amine.

Materials:

-

Racemic N-ethyl-2-phenylpropan-1-amine

-

(R)-(-)-Mandelic Acid (or another suitable chiral acid)[7]

-

Ethanol (or other suitable crystallization solvent)

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Diethyl ether or Ethyl acetate

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Salt Formation: Dissolve racemic N-ethyl-2-phenylpropan-1-amine (1.0 eq) in a minimal amount of warm ethanol. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq, as we aim to precipitate only one diastereomer) in warm ethanol.

-

Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove impurities. The mother liquor contains the other diastereomer.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt crystals in water and add 2M NaOH solution until the pH is strongly basic (pH > 12). This neutralizes the mandelic acid and liberates the free amine.

-

Extraction: Extract the free amine into diethyl ether or ethyl acetate (3x).

-

Purification & Validation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. Determine the % ee via chiral HPLC/SFC.

-

Optimization (Self-Validation): The enantiomeric purity of the product depends heavily on the crystallization conditions. Perform small-scale trials with different solvents and temperatures to optimize the resolution. The % ee of the mother liquor should also be checked to confirm mass balance.

Workflow for Chiral Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Quality Control: Determination of Enantiomeric Purity

The most reliable method for determining the enantiomeric excess (% ee) of a chiral amine is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[3][8]

Protocol 3: Chiral HPLC Analysis

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be detected as separate peaks. The ratio of the peak areas corresponds to the ratio of the enantiomers.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Column (e.g., Polysaccharide-based like CHIRALPAK® series)[3]

-

Mobile Phase: Typically a mixture of n-Hexane and an alcohol (e.g., 2-Propanol) with a small amount of an amine additive (e.g., Diethylamine) to improve peak shape.[3]

-

Sample: Purified N-ethyl-2-phenylpropan-1-amine dissolved in the mobile phase.

Step-by-Step Methodology:

-

Method Development: Screen various chiral columns and mobile phase compositions to find conditions that provide baseline separation of the two enantiomers. A typical starting condition could be Hexane/2-Propanol/Diethylamine (90:10:0.1, v/v/v).[3]

-

System Equilibration: Equilibrate the chosen column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution.

-

Data Acquisition: Record the chromatogram, detecting at a suitable wavelength (e.g., 220 nm).

-

Calculation: Identify the peaks for each enantiomer (by running an authentic racemic standard). Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Data Presentation: Sample HPLC Results

The following table summarizes expected data from a successful chiral HPLC separation.

| Parameter | Enantiomer 1 (S) | Enantiomer 2 (R) |

| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |

| Peak Area | 98.5 | 1.5 |

| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |

| Calculated % ee | \multicolumn{2}{c | }{97.0%} |

Note: Values are illustrative and will vary based on the exact HPLC method and column used.

Conclusion

Both asymmetric synthesis and chiral resolution offer viable pathways to enantiomerically pure N-ethyl-2-phenylpropan-1-amine. Asymmetric methods, such as reductive amination, are often more elegant and atom-economical, providing direct access to the target molecule.[9] In contrast, classical resolution remains a powerful and practical tool, especially during early-stage development or when a racemic mixture is readily available.[7] The final choice of method requires careful consideration of synthetic feasibility, scalability, and cost. In all cases, rigorous analytical validation, primarily through chiral chromatography, is essential to ensure the stereochemical integrity of the final product.

References

- Asymmetric Synthesis of N-substituted Allylic Amine Compounds.

- Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. MDPI.

- An efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. Organic & Biomolecular Chemistry (RSC Publishing).

- Chiral Resolution Screening. Onyx Scientific.

- PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. Periodica Polytechnica Chemical Engineering.

- The asymmetric synthesis of an acyclic N-stereogenic amine. PubMed Central.

- Application Note: Chiral Separation of 2-(4-Ethylphenyl)

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.

- Resolution of chiral amines.

- Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.

- Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation.

- One synthetic method for producing N-methyl-1-phenylpropan-2-amine... Pearson+.

- Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs.

- Enantioselective Organocatalytic Reductive Amination. Macmillan Group, Princeton University.

- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.

- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv

- Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.

- Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines.

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. onyxipca.com [onyxipca.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. vpresearch.louisiana.edu [vpresearch.louisiana.edu]

Application Note: Characterization of N-ethyl-2-phenylpropan-1-amine Interactions with the Dopamine Transporter (DAT)

Abstract & Scope

This application note details the protocols for evaluating N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-